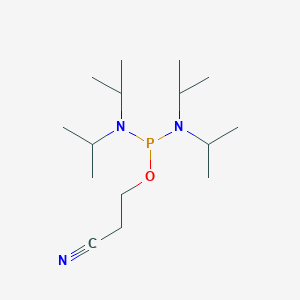
N,N'-1,4-フェニレンジマレイミド
概要
説明
フェニル-1,4-ビスマレイミドは、ビスマレイミドファミリーに属する化合物であり、高い熱安定性、機械的強度、および優れた耐薬品性を特徴としています。これらの特性により、航空宇宙、エレクトロニクス、先端複合材料など、さまざまな高性能用途で貴重な材料となっています。
2. 製法
合成経路と反応条件: フェニル-1,4-ビスマレイミドは、ビスアミド酸誘導体のイミド化によって合成できます。 このプロセスは通常、無水マレイン酸とジアミンを反応させてビスアミド酸を形成し、その後熱条件下で環化させてビスマレイミドを形成することを含みます .
工業的製造方法: 工業的な設定では、フェニル-1,4-ビスマレイミドの製造は、一貫した品質を確保するために、高純度の原料と制御された反応環境の使用を伴うことがよくあります。 このプロセスには、溶媒抽出、精製、および熱硬化などの手順が含まれる場合があり、目的の製品特性を実現します .
3. 化学反応解析
反応の種類: フェニル-1,4-ビスマレイミドは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件:
重合: 通常は熱またはラジカル開始剤によって開始されます。
主な製品:
重合: 高度な架橋を有する熱硬化性ポリマーをもたらします。
マイケル付加: 靭性が向上した鎖伸長ポリマーを生成します.
4. 科学研究への応用
フェニル-1,4-ビスマレイミドは、科学研究において幅広い用途があります。
科学的研究の応用
Phenyl-1,4-bismaleimide has a wide range of applications in scientific research:
作用機序
フェニル-1,4-ビスマレイミドの作用機序は、主に重合反応と架橋反応を起こす能力に関与しています。マレイミド基は、求核剤またはラジカルと反応して、安定した、高度に架橋されたネットワークを形成します。 これらのネットワークは、化合物の優れた熱的および機械的特性に貢献しています .
類似の化合物:
4,4'-ビスマレイミドジフェニルメタン: 高い熱安定性と機械的特性が知られています.
2,2'-ジアリルビスフェノールA変性ビスマレイミド: 加工性を向上させ、脆性を低減しています.
独自性: フェニル-1,4-ビスマレイミドは、その特定の分子構造により、熱安定性、機械的強度、耐薬品性のユニークなバランスを実現しています。 追加の触媒や開始剤を必要とせずに高度に架橋されたネットワークを形成できる能力は、他のビスマレイミドとの差別化要因となっています .
生化学分析
Biochemical Properties
N,N’-1,4-Phenylenedimaleimide plays a crucial role in biochemical reactions due to its bifunctional nature, allowing it to form covalent bonds with thiol groups in proteins. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the cross-linking of proteins. For instance, it has been used to cross-link F-actin through lysine-191 and cysteine-374 . The nature of these interactions is primarily covalent, forming stable bonds that can withstand various biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-1,4-Phenylenedimaleimide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N’-1,4-Phenylenedimaleimide is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to this compound can lead to sustained changes in protein structure and function, impacting cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: Phenyl-1,4-bismaleimide can be synthesized through the imidization of bisamic acid derivatives. The process typically involves the reaction of maleic anhydride with diamines to form bisamic acids, which are then cyclized to form bismaleimides under thermal conditions .
Industrial Production Methods: In industrial settings, the production of phenyl-1,4-bismaleimide often involves the use of high-purity raw materials and controlled reaction environments to ensure consistent quality. The process may include steps such as solvent extraction, purification, and thermal curing to achieve the desired product properties .
化学反応の分析
Types of Reactions: Phenyl-1,4-bismaleimide undergoes various chemical reactions, including:
Polymerization: It can polymerize through a free-radical mechanism, forming highly crosslinked thermosetting polymers.
Michael Addition: This reaction involves the addition of nucleophiles to the maleimide double bonds, leading to chain extension and reduced brittleness.
Common Reagents and Conditions:
Polymerization: Typically initiated by heat or free-radical initiators.
Michael Addition: Common reagents include primary or secondary amines, often conducted at elevated temperatures.
Major Products:
Polymerization: Results in highly crosslinked thermosetting polymers.
Michael Addition: Produces chain-extended polymers with improved toughness.
類似化合物との比較
4,4’-Bismaleimidodiphenylmethane: Known for its high thermal stability and mechanical properties.
2,2’-Diallylbisphenol A modified bismaleimide: Offers improved processability and lower brittleness.
Uniqueness: Phenyl-1,4-bismaleimide stands out due to its specific molecular structure, which provides a unique balance of thermal stability, mechanical strength, and chemical resistance. Its ability to form highly crosslinked networks without the need for additional catalysts or initiators further distinguishes it from other bismaleimides .
特性
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-1-2-10(4-3-9)16-13(19)7-8-14(16)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZJQNZNONGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186446 | |
| Record name | N,N'-4-Phenylenedimaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3278-31-7 | |
| Record name | 1,4-Phenylenebismaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-4-Phenylenedimaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3278-31-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-4-Phenylenedimaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-p-phenylenedimaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-4-PHENYLENEDIMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEC7P1E6J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N'-1,4-Phenylenedimaleimide (p-PDM) interact with proteins and what are the downstream effects?
A: p-PDM acts as a cross-linking agent by forming covalent bonds with cysteine residues present in proteins. This cross-linking can have various downstream effects depending on the target protein. For instance, p-PDM inhibits the function of transducin by cross-linking cysteine residues in its alpha subunit, thereby disrupting its interaction with the beta-gamma subunit and hindering downstream signaling. [] Similarly, p-PDM treatment of G-proteins in synaptoneurosomes results in the formation of large cross-linked structures, suggesting an impact on their oligomerization state and potential influence on signal transduction pathways. []
Q2: Can you provide details on the structural characterization of N,N'-1,4-Phenylenedimaleimide?
A2: N,N'-1,4-Phenylenedimaleimide consists of a phenyl ring core with two maleimide groups attached at opposite ends (para position).
Q3: How does N,N'-1,4-Phenylenedimaleimide affect actin polymerization and filament structure?
A: p-PDM's interaction with actin reveals insights into actin filament structure and the mechanism of proteins like gelsolin. Research shows that p-PDM cross-links actin monomers into a specific "lower dimer," indicating an antiparallel orientation of the monomers within this dimer. [] This finding challenges the previously held assumption that actin monomers in the gelsolin complex are arranged like F-actin. Additionally, p-PDM inhibits the formation of the "upper dimer" usually observed in cross-linked F-actin, further highlighting gelsolin's role in influencing actin filament structure. [] In contrast to gelsolin, the gonococcal porin P.IB, when interacting with actin in the presence of p-PDM, allows for cross-linking, leading to the formation of fragmented F-actin-like filaments. [] This suggests that P.IB modifies the arrangement of actin monomers, making them accessible to p-PDM cross-linking.
Q4: What is the significance of N,N'-1,4-Phenylenedimaleimide in studying G protein oligomerization?
A: p-PDM has been instrumental in investigating the oligomerization state of G proteins. Studies using p-PDM cross-linking provided evidence for the existence of G protein oligomers, particularly for G(o)alpha. [] The observation that GTPgammaS activation inhibits p-PDM cross-linking of G(o)alpha suggests that this activation leads to the disaggregation of G protein oligomers, supporting the "disaggregation-coupling" theory. [] This finding has implications for understanding the dynamic regulation of G protein signaling pathways.
Q5: Are there any documented applications of N,N'-1,4-Phenylenedimaleimide in material science?
A: Indeed, p-PDM finds use in synthesizing porous polymers. Research demonstrates its utility in a catalyst-free Diels-Alder reaction with a multicyclopentadiene-functionalized monomer to create a crosslinked polymer (CDAP). [] This polymer's structure can be further modified by exploiting the thermal reversibility of the Diels-Alder linkage, significantly increasing its surface area. [] This example highlights p-PDM's versatility in materials science applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


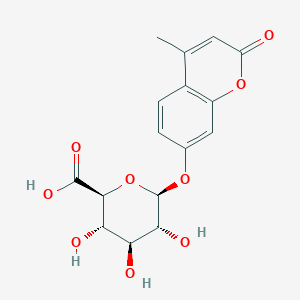



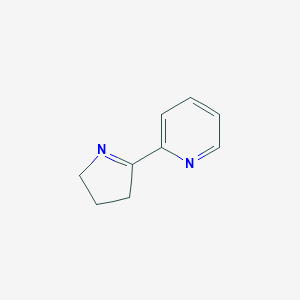
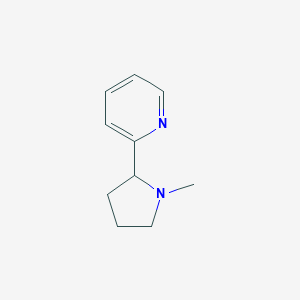
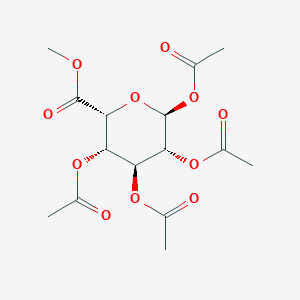
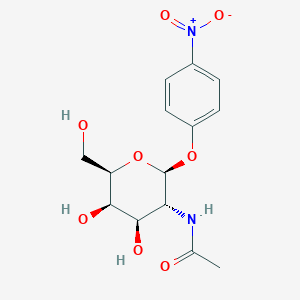
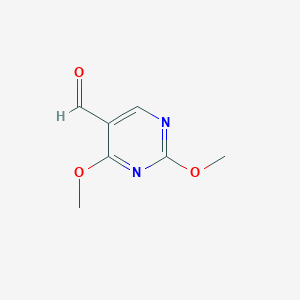
![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14114.png)
![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14115.png)
